Cas no 1006494-35-4 (ethyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate)
ethyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 5-Amino-4-chloro-2-methyl-2H-pyrazole-3-carboxylic acid ethyl ester
- ethyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate
- STK353379
- Ethyl 4-chloro-5-imino-2-methyl-2,5-dihydro-1h-pyrazole-3-carboxylate
- AKOS000308862
- EN300-8153855
- 1006494-35-4
- ethyl3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate
- CS-0298804
-
- MDL: MFCD06805305
- Inchi: 1S/C7H10ClN3O2/c1-3-13-7(12)5-4(8)6(9)10-11(5)2/h3H2,1-2H3,(H2,9,10)
- InChI Key: GSCWCUVICVUFPJ-UHFFFAOYSA-N
- SMILES: ClC1C(N)=NN(C)C=1C(=O)OCC
Computed Properties
- Exact Mass: 203.046
- Monoisotopic Mass: 203.046
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.1A^2
- XLogP3: 1.1
ethyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-8153855-0.05g |
ethyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate |
1006494-35-4 | 0.05g |
$1020.0 | 2023-09-02 | ||
| Enamine | EN300-8153855-0.1g |
ethyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate |
1006494-35-4 | 0.1g |
$1068.0 | 2023-09-02 | ||
| Enamine | EN300-8153855-0.25g |
ethyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate |
1006494-35-4 | 0.25g |
$1117.0 | 2023-09-02 | ||
| Enamine | EN300-8153855-0.5g |
ethyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate |
1006494-35-4 | 0.5g |
$1165.0 | 2023-09-02 | ||
| Enamine | EN300-8153855-1.0g |
ethyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate |
1006494-35-4 | 1g |
$1214.0 | 2023-05-25 | ||
| Enamine | EN300-8153855-2.5g |
ethyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate |
1006494-35-4 | 2.5g |
$2379.0 | 2023-09-02 | ||
| Enamine | EN300-8153855-5.0g |
ethyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate |
1006494-35-4 | 5g |
$3520.0 | 2023-05-25 | ||
| Enamine | EN300-8153855-10.0g |
ethyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate |
1006494-35-4 | 10g |
$5221.0 | 2023-05-25 | ||
| Enamine | EN300-8153855-1g |
ethyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate |
1006494-35-4 | 1g |
$1214.0 | 2023-09-02 | ||
| Enamine | EN300-8153855-5g |
ethyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate |
1006494-35-4 | 5g |
$3520.0 | 2023-09-02 |
ethyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate Suppliers
ethyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Additional information on ethyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate
Introduction to Ethyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate (CAS No. 1006494-35-4)
Ethyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate, with the CAS number 1006494-35-4, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the pyrazole class, which has garnered considerable attention due to its diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of an amino group, a chloro substituent, and a carboxylate ester, make it a versatile intermediate for synthesizing various pharmacologically active agents.
The< strong>Ethyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate molecule exhibits a unique combination of functional groups that contribute to its reactivity and utility in synthetic chemistry. The amino group at the 3-position and the chloro group at the 4-position provide sites for further functionalization, enabling the construction of more complex structures. Additionally, the carboxylate ester moiety at the 5-position can be hydrolyzed or converted into other functional groups, making it a valuable building block in medicinal chemistry.
In recent years, there has been a growing interest in pyrazole derivatives due to their broad spectrum of biological activities. These compounds have been investigated for their potential as antimicrobial, anti-inflammatory, anticancer, and anti-viral agents. The< strong>Ethyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate derivative, in particular, has shown promise in several preclinical studies. Its ability to interact with biological targets and modulate cellular processes makes it an attractive candidate for further development.
One of the most compelling aspects of this compound is its role as a precursor in the synthesis of more complex molecules. The< strong>Ethyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate can be used to construct heterocyclic frameworks that are integral to many pharmacophores. For instance, it can serve as a scaffold for designing inhibitors of enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The versatility of this compound lies in its ability to undergo various chemical transformations, allowing chemists to tailor its structure for specific biological applications.
The< strong>Ethyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate derivative has also been explored in the context of drug discovery pipelines. Researchers have leveraged its structural features to develop novel compounds with improved pharmacokinetic properties. For example, modifications at the amino and chloro positions have been shown to enhance binding affinity and selectivity towards target proteins. These findings underscore the importance of< strong>Ethyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate as a key intermediate in rational drug design.
In addition to its pharmaceutical applications, this compound has found utility in agrochemical research. Pyrazole derivatives are known for their herbicidal and pesticidal properties, and< strong>Ethyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate is no exception. Its structural motifs are similar to those found in commercial agrochemicals, suggesting that it could be a valuable starting material for developing new crop protection agents. The ability to fine-tune its chemical properties allows researchers to optimize its efficacy while minimizing environmental impact.
The synthesis of< strong>Ethyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate involves multi-step organic reactions that highlight its synthetic utility. The process typically begins with the preparation of a pyrazole core, which is then functionalized with an amino group and a chloro substituent. The introduction of the carboxylate ester group is achieved through esterification reactions, which can be performed under various conditions depending on the desired product characteristics. These synthetic routes demonstrate the flexibility of< strong>Ethyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate as a synthetic intermediate.
The chemical properties of< strong>Ethyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate make it an excellent candidate for further derivatization. Its solubility profile allows for easy handling in solution-phase reactions, while its stability under various conditions ensures compatibility with multiple synthetic methodologies. These attributes have made it a preferred choice for researchers working on complex molecular architectures.
In conclusion, Ethyl 3-amino--chloro--methyl--pyrazole--carboxylate (CAS No. --35--) is a multifaceted compound with significant potential in pharmaceutical and agrochemical research. Its structural features enable diverse biological activities and synthetic utility, making it an indispensable tool for chemists exploring new drug candidates and crop protection agents. As research continues to uncover new applications for this compound, its importance in medicinal chemistry is likely to grow even further.
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